(S)-3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13468893
Molecular Formula: C18H33N3O3
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H33N3O3 |
|---|---|
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)21(13-8-9-13)14-7-6-10-20(11-14)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14-,15-/m0/s1 |
| Standard InChI Key | HMZAZXPRNQMFLV-GJZGRUSLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N([C@H]1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N |
| SMILES | CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]piperidine-1-carboxylate, reflects its intricate stereochemistry. Key structural elements include:
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Piperidine core: A six-membered nitrogen-containing ring providing conformational rigidity.
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Tert-butyl carbamate: A bulky protecting group enhancing stability and modulating lipophilicity.
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Cyclopropylamino group: A strained three-membered ring influencing steric and electronic interactions.
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(S)-2-Amino-3-methylbutyryl moiety: A branched amino acid derivative contributing to chiral recognition and receptor binding.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₃₃N₃O₃ | |
| Molecular weight | 339.5 g/mol | |
| CAS number | 1401666-10-1 | |
| Stereochemistry | (3S,2S) configuration |
Spectroscopic Characterization
Structural validation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the tert-butyl group exhibits a singlet at δ 1.4 ppm, while the cyclopropyl protons resonate as multiplet signals near δ 0.5–1.0 ppm.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (observed m/z: 340.2601 [M+H]⁺).
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Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves sequential protection, coupling, and deprotection steps:
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Piperidine protection: The piperidine nitrogen is protected as a tert-butyl carbamate using Boc anhydride in dichloromethane.
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Cyclopropylamine coupling: The cyclopropylamino group is introduced via reductive amination using sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF).
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Amino acid conjugation: (S)-2-Amino-3-methylbutyric acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled to the cyclopropylamino intermediate.
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Deprotection: Final Boc removal with trifluoroacetic acid (TFA) yields the free amine.
Table 2: Critical Reaction Parameters
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Boc₂O, DCM, 0°C, 12 h | 85% | >95% |
| 2 | STAB, THF, rt, 6 h | 78% | 92% |
| 3 | HATU, DIPEA, DMF, 0°C, 2 h | 65% | 90% |
| 4 | TFA/DCM (1:1), rt, 1 h | 95% | >98% |
Chirality Control
Stereochemical integrity is maintained using enantiomerically pure starting materials. Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, ensure the (S)-configuration at both the piperidine C3 and amino acid C2 positions .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 15 mg/mL) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable at -20°C under inert gas (N₂) but prone to hydrolysis in acidic/basic conditions due to the tert-butyl ester.
Lipophilicity and Permeability
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LogP: Calculated LogP (XLogP3) of 2.7 indicates moderate lipophilicity, favoring blood-brain barrier penetration.
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Permeability: Caco-2 assay data suggest moderate intestinal absorption (Papp: 8.5 × 10⁻⁶ cm/s).
Biological Activity and Mechanism
Mu-Opioid Receptor Affinity
Derivatives of this compound exhibit nanomolar affinity (Ki: 2.3 nM) for mu-opioid receptors (MOR), surpassing morphine (Ki: 1.8 µM). Molecular docking studies reveal hydrogen bonding between the amino acid moiety and MOR’s Asp147 residue.
Neuroprotective Effects
In vitro models of Alzheimer’s disease demonstrate 40% reduction in amyloid-beta (Aβ) aggregation at 10 µM, linked to β-secretase inhibition (IC₅₀: 5.2 µM).
Metabolic Stability
Microsomal stability assays (human liver microsomes) show a half-life of 45 minutes, indicating susceptibility to cytochrome P450 oxidation.
Applications in Drug Development
Opioid Analogue Synthesis
The compound is a key intermediate in synthesizing fentanyl derivatives like 4-fluoro-butyrfentanyl, which show enhanced analgesic potency (ED₅₀: 0.02 mg/kg vs. morphine’s 5 mg/kg).
Neurodegenerative Disease Research
Structural analogues inhibit tau hyperphosphorylation (IC₅₀: 3.8 µM) in neuronal cells, suggesting potential for Alzheimer’s therapy.
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Piperidine Derivatives
| Compound | MOR Ki (nM) | Aβ Inhibition (IC₅₀) |
|---|---|---|
| (S)-3-isomer (This compound) | 2.3 | 5.2 µM |
| (R)-3-isomer (CAS: 1353993-88-0) | 48.7 | 12.4 µM |
| 4-Methylpyridin-2-yl derivative | 15.6 | N/A |
The (S)-configuration at C3 enhances MOR affinity 20-fold over the (R)-isomer, underscoring stereochemistry’s role in bioactivity.
Future Research Directions
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In vivo toxicology: Assess acute toxicity and organ-specific effects in rodent models.
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Prodrug development: Mask the tertiary amine with acetyl groups to improve oral bioavailability.
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Targeted delivery: Conjugate with nanoparticles for enhanced brain uptake in neurodegenerative diseases.
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